molecular formula C15H17NO B14322689 2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol CAS No. 109948-54-1

2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol

Cat. No.: B14322689
CAS No.: 109948-54-1
M. Wt: 227.30 g/mol
InChI Key: RHAWCSRHKMJVKA-UHFFFAOYSA-N
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Description

2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylhepta-1,6-diyn-4-amine with phenol under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylhepta-1,6-dien-4-ol: A structurally similar compound with different functional groups.

    Phenol Derivatives: Other phenol derivatives with varying substituents on the aromatic ring.

Uniqueness

2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

109948-54-1

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(4-ethylhepta-1,6-diyn-4-ylamino)phenol

InChI

InChI=1S/C15H17NO/c1-4-11-15(6-3,12-5-2)16-13-9-7-8-10-14(13)17/h1-2,7-10,16-17H,6,11-12H2,3H3

InChI Key

RHAWCSRHKMJVKA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#C)(CC#C)NC1=CC=CC=C1O

Origin of Product

United States

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